

Application Note: Synthesis of Diallyl Phthalate Using Allyl Alcohol

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Compound of Interest

Compound Name: Allyl alcohol

Cat. No.: B041490

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of diallyl phthalate (DAP) through the esterification of phthalic anhydride with **allyl alcohol**. It includes the reaction mechanism, a step-by-step experimental procedure, data presentation in tabular format, and essential safety guidelines. Diagrams illustrating the reaction pathway and experimental workflow are provided for clarity.

Introduction

Diallyl phthalate (DAP) is an organic compound widely used as a crosslinking agent and a reactive plasticizer in the production of thermosetting resins.^{[1][2]} Unlike conventional plasticizers that can leach out over time, DAP covalently binds into the polymer matrix during curing, resulting in a rigid, heat-resistant material with excellent dimensional stability and electrical insulation properties.^{[2][3][4]} These characteristics make DAP-based polymers suitable for high-performance applications in electrical components, construction materials, and UV-curable inks.^{[1][4]}

The synthesis of DAP is typically achieved through the esterification of phthalic anhydride with **allyl alcohol**.^{[2][5]} The reaction proceeds in two main steps: a rapid initial reaction to form monoallyl phthalate, followed by a second, slower esterification to yield the final diallyl

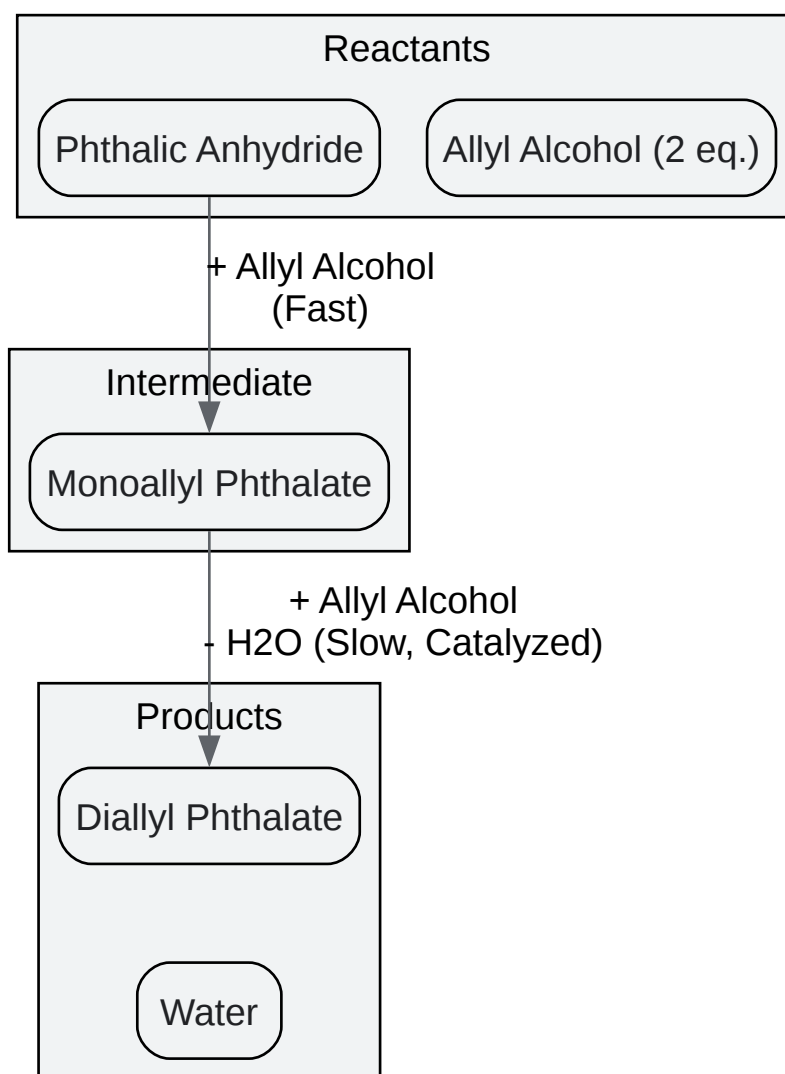
phthalate product.[6][7] This process is often catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Reaction Mechanism and Synthesis Pathway

The overall reaction involves the esterification of one mole of phthalic anhydride with two moles of **allyl alcohol** to produce one mole of diallyl phthalate and one mole of water.[5]

Chemical Equation: $\text{C}_6\text{H}_4(\text{CO})_2\text{O} + 2 \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{CH}_2\text{CH}=\text{CH}_2)_2 + \text{H}_2\text{O}$

The reaction is typically catalyzed by a Lewis acid or a protic acid, such as p-toluenesulfonic acid or sulfuric acid.[8][9] The use of a polymerization inhibitor is crucial to prevent the self-polymerization of **allyl alcohol** and the product at elevated temperatures.[8]



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Caption: Reaction pathway for the synthesis of Diallyl Phthalate.

Experimental Protocol

This protocol describes a general laboratory-scale procedure for synthesizing diallyl phthalate. Reaction conditions may be optimized for yield and purity.[8][10]

3.1 Materials and Reagents

- Phthalic Anhydride (1.0 mol, 148.1 g)
- **Allyl Alcohol** (2.2 mol, 127.8 g, ~150 mL)
- Lewis Acid Catalyst (e.g., Phosphorus Trichloride, 0.03 mol, 4.1 g) or Protic Acid (e.g., p-Toluenesulfonic acid)[8][9]
- Polymerization Inhibitor (e.g., Hydroquinone monomethyl ether, MEHQ, 0.6 g)[8]
- Toluene or Benzene (as azeotropic solvent for water removal)
- 5% Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ethyl Acetate (for extraction)

3.2 Apparatus

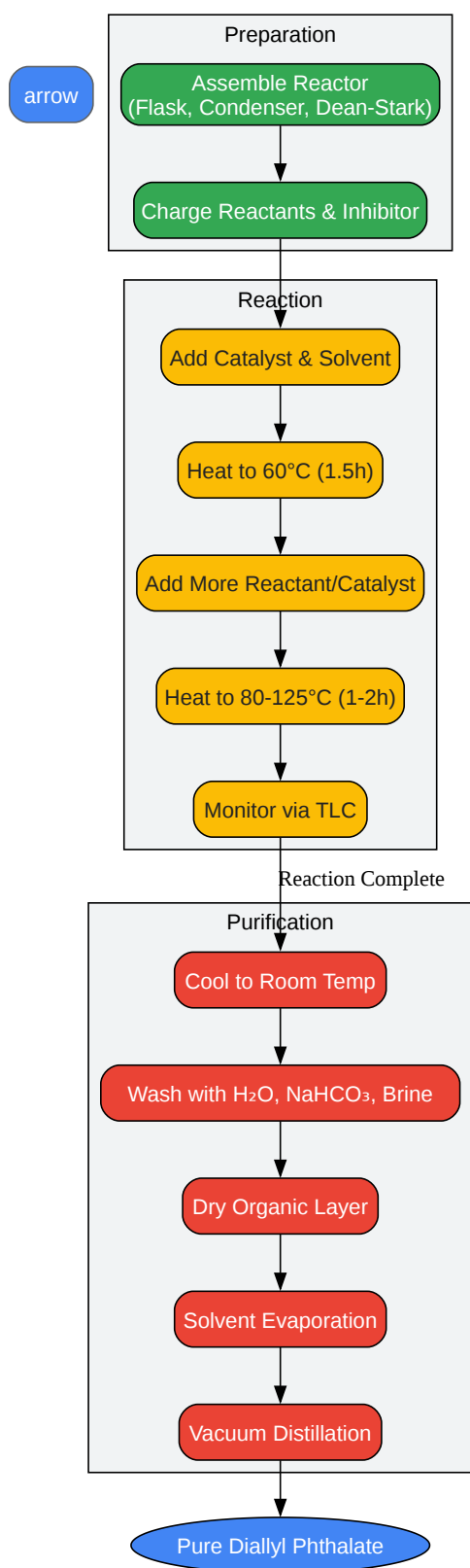
- 1L Four-neck round-bottom flask
- Heating mantle with magnetic stirrer and stir bar
- Reflux condenser
- Dean-Stark apparatus

- Thermometer
- Nitrogen inlet/outlet
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup

3.3 Synthesis Procedure

- **Reactor Setup:** Assemble the four-neck flask with the heating mantle, magnetic stirrer, reflux condenser connected to the Dean-Stark trap, thermometer, and nitrogen inlet. Ensure the system is under a slow, steady flow of inert gas (nitrogen).
- **Charging Reactants:** To the flask, add phthalic anhydride (148.0 g), **allyl alcohol** (116.0 g, 2.0 mol), the polymerization inhibitor (0.6 g), and the azeotropic solvent (e.g., toluene).[8]
- **Catalyst Addition:** Begin stirring the mixture. Slowly add the Lewis acid catalyst (e.g., 4.0 g phosphorus trichloride) while keeping the reaction temperature below 20°C using an ice bath if necessary.[8]
- **First Stage Reaction:** After catalyst addition, heat the mixture to 60°C and maintain this temperature for approximately 1.5 hours.[8] Water will begin to collect in the Dean-Stark trap.
- **Second Stage Reaction:** After the initial phase, add the remaining **allyl alcohol** (11.6 g, 0.2 mol) and more catalyst (e.g., 2.0 g phosphorus trichloride).[8] Increase the temperature to 80-125°C and continue refluxing for another 1-2 hours, or until no more water is collected in the trap.[8][10] Monitor the reaction's completion via Thin Layer Chromatography (TLC).[10]
- **Cooling and Quenching:** Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
- **Work-up and Purification:**
 - Transfer the reaction mixture to a separatory funnel.

- Wash the organic phase sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[\[8\]](#)
- Separate the organic layer and dry it over anhydrous sodium sulfate.[\[8\]](#)
- Filter off the drying agent and remove the solvent (toluene/excess **allyl alcohol**) using a rotary evaporator.
- Final Purification: Purify the resulting crude diallyl phthalate (a pale-yellow oil) by vacuum distillation (e.g., 120–130°C at 8 mmHg) to obtain the final, colorless product.[\[8\]](#)



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Caption: Experimental workflow for Diallyl Phthalate synthesis.

Data Presentation

Quantitative data for diallyl phthalate and typical reaction parameters are summarized below.

Table 1: Physical and Chemical Properties of Diallyl Phthalate

Property	Value	Reference(s)
Molecular Formula	C₁₄H₁₄O₄	[1]
Molecular Weight	246.26 g/mol	[1] [11]
Appearance	Clear, pale-yellow oily liquid	[1] [11]
Odor	Mild lachrymator	[11]
Density	1.121 g/mL at 25 °C	[1]
Boiling Point	165-167 °C at 5 mmHg	[1]
Flash Point	166 °C	[1]
Refractive Index	n ₂₀ /D 1.519	[1]

| Water Solubility | 45 to 182 mg/L [\[1\]](#) |

Table 2: Typical Reaction Parameters for Diallyl Phthalate Synthesis

Parameter	Value	Reference(s)
Reactant Molar Ratio (PA:AA)	1 : 2.2	[8]
Catalyst	Lewis Acid or Protic Acid	[8] [12]
Polymerization Inhibitor	MEHQ	[8]
Temperature	60 - 125 °C	[8] [10]
Reaction Time	2.5 - 7 hours	[8] [10]

| Typical Yield | ~95 - 99% [\[8\]](#)[\[10\]](#) |

Table 3: ¹H NMR Spectroscopic Data for Diallyl Phthalate (90 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity / Assignment	Reference(s)
7.72 - 7.51	(m, 4H, Aromatic)	[11]
6.05 - 5.80	(m, 2H, -CH=CH ₂)	[11]
5.48 - 5.17	(m, 4H, -CH=CH ₂)	[11]

| 4.83 - 4.74 | (d, 4H, -O-CH₂-) |[11] |

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols due to their hazardous nature.[13][14]

- **General Precautions:** Conduct the entire procedure in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13] Use personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[14]
- **Allyl Alcohol:** Highly hazardous. Fatal if inhaled or in contact with skin, and toxic if swallowed.[15] It is a highly flammable liquid and vapor.[15] Handle with extreme caution, ensuring no ignition sources are present.[16]
- **Phthalic Anhydride:** Causes skin irritation, serious eye damage, and may cause respiratory irritation and allergic skin reactions.[7] Avoid inhaling dust.
- **Diallyl Phthalate:** Harmful if swallowed or inhaled and may cause an allergic skin reaction.[17] It is a lachrymator (irritates the eyes).[13] Suspected of causing genetic defects.[14]
- **Spills and Waste Disposal:** In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[16] Do not allow chemicals to enter drains.[14] Dispose of all chemical waste according to institutional and local regulations.[17]

Characterization of Diallyl Phthalate

The identity and purity of the synthesized diallyl phthalate can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl ($\text{C}=\text{O}$) and vinyl ($\text{C}=\text{C}$) stretches.
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
- Differential Scanning Calorimetry (DSC): Can be used to study the thermal properties and curing behavior of the DAP monomer and its prepolymers.[18]

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